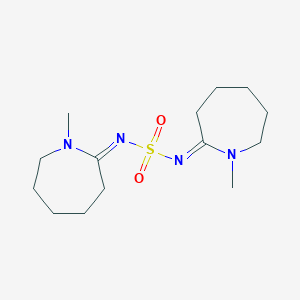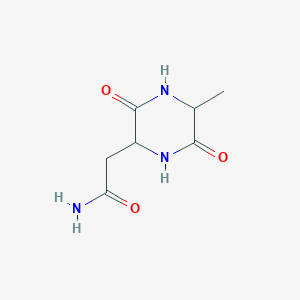
Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)sulfamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)sulfamide, also known as HAMSA, is a compound that has gained interest in the scientific community due to its potential therapeutic applications. This compound belongs to the family of sulfonamide derivatives and has been found to exhibit a wide range of biological activities. In
作用機序
The mechanism of action of Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)sulfamide is not yet fully understood. However, it is believed to act on the GABAergic system by enhancing the activity of GABA receptors. This leads to an increase in inhibitory neurotransmission, which can result in anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In animal studies, it has been shown to reduce seizure activity and increase the threshold for seizure induction. It has also been found to possess anti-inflammatory properties, which may be beneficial in the treatment of neurodegenerative diseases. Additionally, this compound has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
実験室実験の利点と制限
One of the major advantages of Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)sulfamide is its high yield and purity, which makes it easy to work with in the lab. Additionally, its low toxicity profile and broad range of biological activities make it a versatile compound for use in various experiments. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)sulfamide. One area of interest is its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to explore its potential as an antimicrobial agent. Finally, research is needed to develop new synthesis methods for this compound that can improve its solubility and bioavailability.
合成法
The synthesis of Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)sulfamide involves the reaction of hexahydro-2H-azepine with sulfamide in the presence of a base. The reaction proceeds via the formation of a Schiff base intermediate, which is then reduced to yield this compound. The yield of the reaction is typically high, and the purity of the compound can be achieved through recrystallization.
科学的研究の応用
Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)sulfamide has been found to exhibit a wide range of biological activities, including anticonvulsant, antitumor, and anti-inflammatory properties. It has also been shown to have potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been found to possess antimicrobial activity against a broad range of bacterial and fungal strains.
特性
CAS番号 |
126826-77-5 |
|---|---|
分子式 |
C14H26N4O2S |
分子量 |
314.45 g/mol |
IUPAC名 |
(E)-1-methyl-N-[(E)-(1-methylazepan-2-ylidene)amino]sulfonylazepan-2-imine |
InChI |
InChI=1S/C14H26N4O2S/c1-17-11-7-3-5-9-13(17)15-21(19,20)16-14-10-6-4-8-12-18(14)2/h3-12H2,1-2H3/b15-13+,16-14+ |
InChIキー |
CLZWGDBXUVFMRD-WXUKJITCSA-N |
異性体SMILES |
CN1/C(=N/S(=O)(=O)/N=C\2/N(CCCCC2)C)/CCCCC1 |
SMILES |
CN1CCCCCC1=NS(=O)(=O)N=C2CCCCCN2C |
正規SMILES |
CN1CCCCCC1=NS(=O)(=O)N=C2CCCCCN2C |
同義語 |
1-methyl-N-[(1-methylazepan-2-ylidene)amino]sulfonyl-azepan-2-imine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2R,5S)-3-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B237527.png)
![2,20,23,27-Tetrahydroxy-6-methoxy-4-methyl-15-azaheptacyclo[14.12.0.02,7.03,14.08,13.017,26.019,24]octacosa-1(28),8,10,12,16,19,21,23,26-nonaene-5,18,25-trione](/img/structure/B237530.png)
![3-chloro-4-ethoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B237540.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-4-fluorobenzamide](/img/structure/B237541.png)
![(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B237552.png)

![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B237555.png)
![3-[(4-Tert-butylphenyl)methyl]piperidine](/img/structure/B237560.png)
![N-(4-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)furan-2-carboxamide](/img/structure/B237563.png)
![4-methoxy-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B237565.png)

![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-3-ethoxybenzamide](/img/structure/B237570.png)
![[[(2R,3S,4R,5R)-5-(6-amino-2-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B237572.png)
![2-(4-tert-butylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B237588.png)